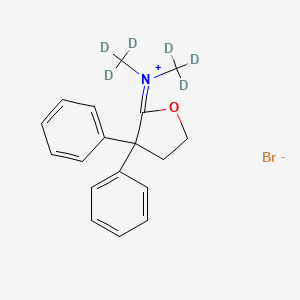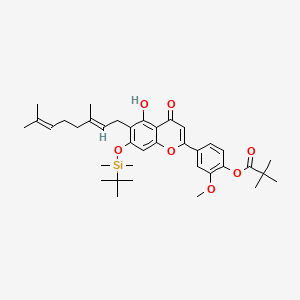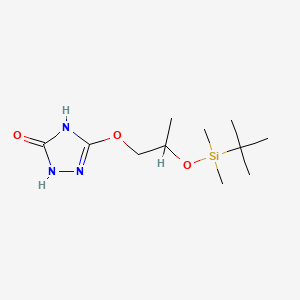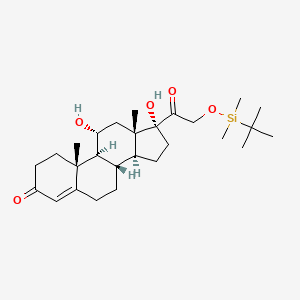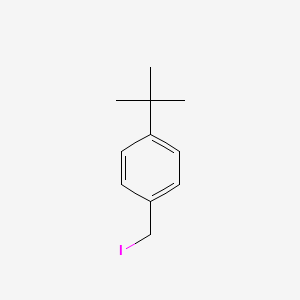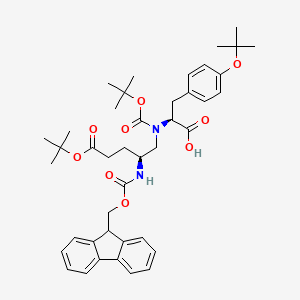
(S)-2-(((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)-l2-azaneyl)-5-(tert-butoxy)-5-oxopentyl)(tert-butoxycarbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)-l2-azaneyl)-5-(tert-butoxy)-5-oxopentyl)(tert-butoxycarbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including fluorenyl, tert-butoxy, and phenyl groups
Métodos De Preparación
The synthesis of (S)-2-(((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)-l2-azaneyl)-5-(tert-butoxy)-5-oxopentyl)(tert-butoxycarbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid involves several steps. The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorenylmethanol, tert-butyl bromoacetate, and phenylalanine derivatives.
Protection and Deprotection: The functional groups are protected and deprotected at various stages to ensure selective reactions. Common protecting groups include fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc).
Coupling Reactions: The key steps involve coupling reactions, such as amide bond formation and esterification, to assemble the desired structure.
Purification: The final product is purified using techniques like column chromatography and recrystallization to obtain a high-purity compound.
Industrial production methods may involve scaling up these synthetic routes with optimized reaction conditions to achieve higher yields and cost-effectiveness.
Análisis De Reacciones Químicas
(S)-2-(((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)-l2-azaneyl)-5-(tert-butoxy)-5-oxopentyl)(tert-butoxycarbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Hydrolysis: Hydrolysis reactions can break down ester or amide bonds in the presence of acids or bases, leading to the formation of carboxylic acids and amines.
Aplicaciones Científicas De Investigación
(S)-2-(((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)-l2-azaneyl)-5-(tert-butoxy)-5-oxopentyl)(tert-butoxycarbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: The compound finds applications in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (S)-2-(((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)-l2-azaneyl)-5-(tert-butoxy)-5-oxopentyl)(tert-butoxycarbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.
Comparación Con Compuestos Similares
(S)-2-(((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)-l2-azaneyl)-5-(tert-butoxy)-5-oxopentyl)(tert-butoxycarbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid can be compared with similar compounds, such as:
Trifluorotoluene: An organic compound with similar functional groups, used as a solvent and synthetic intermediate.
Ethyl 3-(furan-2-yl)propionate: A compound with a similar ester functional group, used in flavor and fragrance industries.
These comparisons highlight the unique structural features and applications of this compound.
Propiedades
Fórmula molecular |
C42H54N2O9 |
|---|---|
Peso molecular |
730.9 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |
InChI |
InChI=1S/C42H54N2O9/c1-40(2,3)51-29-21-18-27(19-22-29)24-35(37(46)47)44(39(49)53-42(7,8)9)25-28(20-23-36(45)52-41(4,5)6)43-38(48)50-26-34-32-16-12-10-14-30(32)31-15-11-13-17-33(31)34/h10-19,21-22,28,34-35H,20,23-26H2,1-9H3,(H,43,48)(H,46,47)/t28-,35-/m0/s1 |
Clave InChI |
GOTKFUSPRTYONL-WJVKJDHCSA-N |
SMILES isomérico |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N(C[C@H](CCC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC(C)(C)C |
SMILES canónico |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N(CC(CCC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


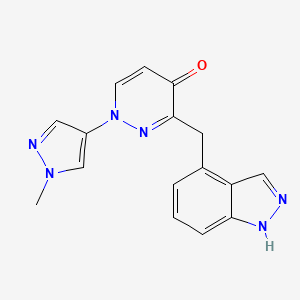
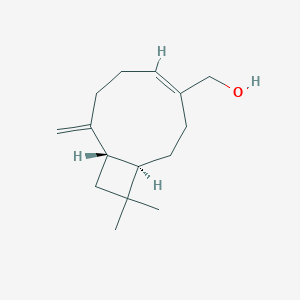
![2-[(Ethoxyhydroxyphosphinyl)oxy]-N,N,N-trimethylethanaminium Inner Salt](/img/structure/B13858214.png)
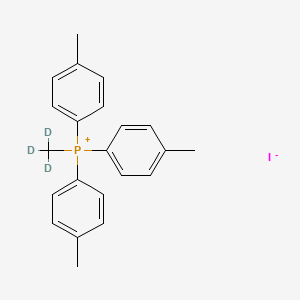
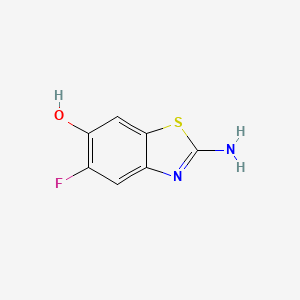
![N-[3-ethoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13858227.png)
![3-[4-[(3,4-Dichlorophenyl)methylamino]phenyl]-3-ethoxypropanoic acid](/img/structure/B13858230.png)

